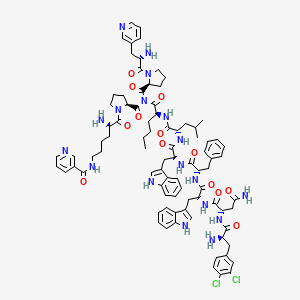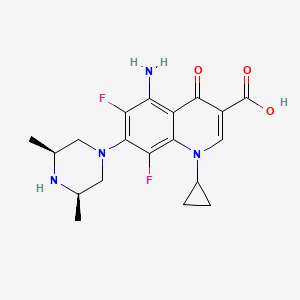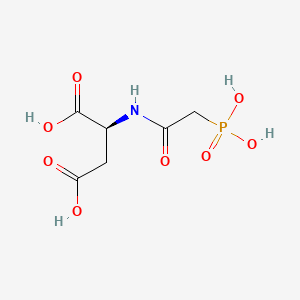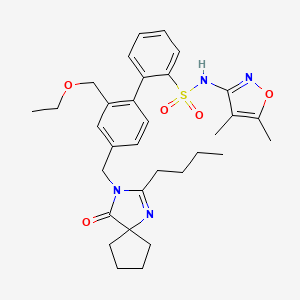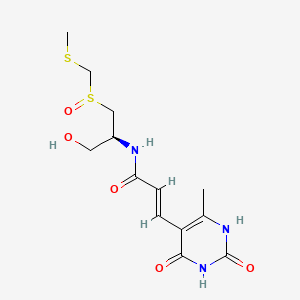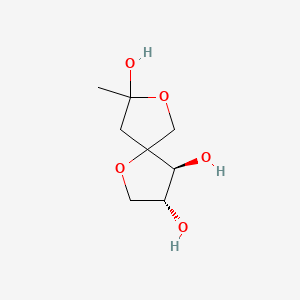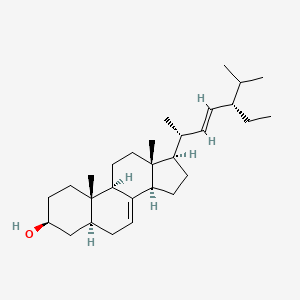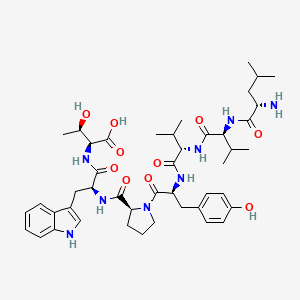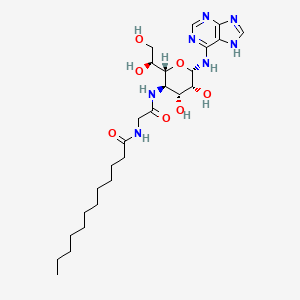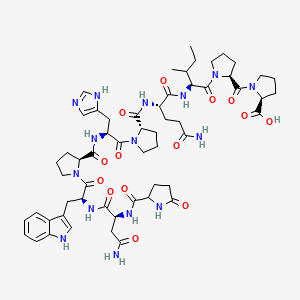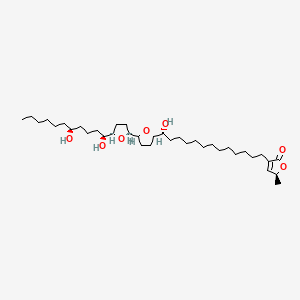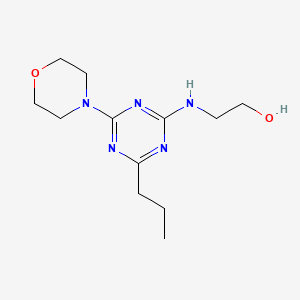
2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
概要
説明
UCB-11056は、環状アデノシン一リン酸(cAMP)生成のモジュレーターとしての役割で知られる化学化合物です。認知機能を高める可能性のあるノトロピック効果が研究されています。 UCB-11056は、脳内のcAMPレベルを急速に上昇させるため、神経化学研究の興味深い化合物となっています .
準備方法
合成経路と反応条件
UCB-11056の合成には、トリアジン環をコア構造とする複数ステップが関与します。一般的な合成経路には以下が含まれます。
トリアジン環の形成: これは通常、シアン尿酸クロリドを適切なアミンと制御された条件下で反応させることで達成されます。
置換反応: トリアジン環は、様々な求核剤と置換反応を起こし、モルホリンやプロピルなどの官能基を導入します。
最終的な組み立て:
工業生産方法
UCB-11056の工業生産は、同様の合成経路に従う可能性がありますが、より大規模で行われます。これには、より高い収率と純度を得るための反応条件の最適化、工業グレードの試薬の使用、および大規模反応器の採用が含まれます。結晶化やクロマトグラフィーなどの精製工程は、最終製品が要求される仕様を満たすようにするために使用されます。
化学反応の分析
反応の種類
UCB-11056は、以下を含む様々な化学反応を起こす可能性があります。
酸化: 特定の条件下で酸化されて酸化誘導体となる可能性があります。
還元: 還元反応は官能基を修飾し、その活性を変化させる可能性があります。
置換: この化合物は、特にトリアジン環において、置換反応に関与し、異なる求核剤が既存の基を置換する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的です。
置換: アミンやアルコールなどの求核剤を塩基性または酸性条件下で使用して、置換反応を促進できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によって水酸化誘導体が生成される可能性があり、置換によって新しい官能基が導入され、化合物の生物活性が増強または修飾される可能性があります。
科学研究への応用
UCB-11056は、科学研究において幅広い用途があります。
化学: cAMPレベルのモジュレーションとその様々な生化学経路への影響を研究するために使用されます。
生物学: 研究者は、UCB-11056を使用して、細胞シグナル伝達と脳機能への影響を調査しています。
医学: この化合物の潜在的なノトロピック効果は、認知機能の向上と神経保護の研究における候補として役立っています。
産業: UCB-11056は、神経疾患を標的とした新薬の開発に使用できます。
科学的研究の応用
UCB-11056 has a wide range of applications in scientific research:
Chemistry: It is used to study the modulation of cAMP levels and its effects on various biochemical pathways.
Biology: Researchers use UCB-11056 to investigate its impact on cellular signaling and brain function.
Medicine: The compound’s potential nootropic effects make it a candidate for studying cognitive enhancement and neuroprotection.
Industry: UCB-11056 can be used in the development of new pharmaceuticals targeting neurological disorders.
作用機序
UCB-11056は、環状アデノシン一リン酸(cAMP)の生成を調節することでその効果を発揮します。cAMPの形成を直接刺激するわけではなく、他の刺激によって誘発される形成を促進します。 このモジュレーションは、cAMPの合成と分解に関与する特定の分子標的と経路との相互作用によって起こります .
類似化合物との比較
類似化合物
ロリプラム: cAMPレベルを調節するもう1つの化合物ですが、ホスホジエステラーゼ4の阻害によって調節されます。
フォルスコリン: アデニル酸シクラーゼを直接刺激してcAMPレベルを上昇させます。
テオフィリン: ホスホジエステラーゼを阻害し、cAMPレベルの上昇につながります。
UCB-11056の独自性
UCB-11056は、cAMPの形成を直接刺激することなく、cAMPの形成を促進する能力において独特です。 この特性は、cAMPの合成または分解経路に直接作用するフォルスコリンやテオフィリンなどの他の化合物とは異なります .
特性
IUPAC Name |
2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-2-3-10-14-11(13-4-7-18)16-12(15-10)17-5-8-19-9-6-17/h18H,2-9H2,1H3,(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERMEVBNTXXDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155545 | |
| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127390-77-6 | |
| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127390776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UCB-11056 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6BC50P47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
